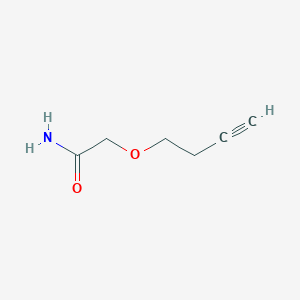
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide, also known as DB772, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DB772 belongs to the class of benzothiazole derivatives, which have shown promising results in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for the survival and proliferation of cancer cells. N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising feature for the development of new anticancer drugs.
Biochemical and Physiological Effects:
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide has also been found to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. It has also been shown to exhibit potent anticancer activity against various cancer cell lines, which makes it a promising candidate for further research. However, N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide has some limitations, including its poor solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the research on N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide. One potential direction is the development of new analogs of N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide that have improved potency and selectivity against cancer cells. Another direction is the investigation of the mechanism of action of N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide, which could lead to the identification of new targets for the development of anticancer drugs. Additionally, the antibacterial and antifungal properties of N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide could be further explored for the development of new antibiotics.
Méthodes De Synthèse
The synthesis of N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide involves a multistep process that starts with the reaction of 3,6-dimethyl-2-aminothiophenol with 2-chloroacetyl chloride to form the intermediate compound. The intermediate is then treated with sodium hydride and 4-dipropylsulfamoylbenzoyl chloride to yield N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide. The synthesis of N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide has been optimized to improve the yield and purity of the compound, making it suitable for further research.
Applications De Recherche Scientifique
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide has also been found to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-5-13-25(14-6-2)30(27,28)18-10-8-17(9-11-18)21(26)23-22-24(4)19-12-7-16(3)15-20(19)29-22/h7-12,15H,5-6,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHOSKWNIMEHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-allyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2795419.png)

methanone](/img/structure/B2795421.png)


![3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2795424.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2795428.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2795429.png)
![[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid](/img/structure/B2795431.png)
![N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide](/img/structure/B2795432.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2795435.png)
![(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2795440.png)